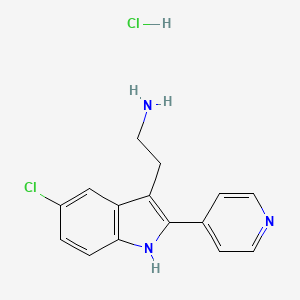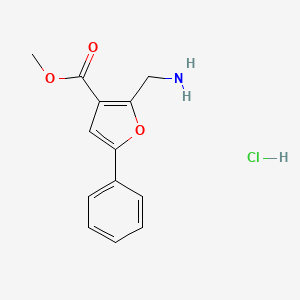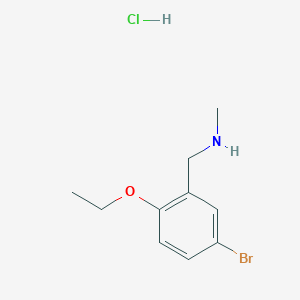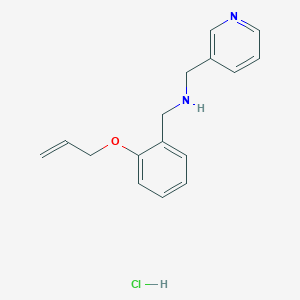
(2-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride
Vue d'ensemble
Description
(2-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride (ABPMA HCl) is a synthetic organic compound of the benzyl pyridine family. It is a colorless solid that has a melting point of 123-124°C and a boiling point of 200-205°C. ABPMA HCl has been widely studied due to its potential applications in the fields of biochemistry, pharmacology, and medicine.
Applications De Recherche Scientifique
1. Catalytic Applications
- Diiron(III) complexes, incorporating ligands similar to (2-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride, have been studied for their effectiveness as catalysts in selective hydroxylation of alkanes. This research highlights the potential of such ligands in enhancing catalytic efficiency and selectivity in organic transformations (Sankaralingam & Palaniandavar, 2014).
2. Development of Fluorescent Sensors
- Studies on fluorescent Zn(II) sensors, including compounds structurally related to (2-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride, have shown promising applications in biological imaging. These sensors demonstrate significant fluorescence turn-on upon binding with Zn(II), indicating their utility in biological studies (Nolan et al., 2006).
3. Synthesis of Complex Organic Molecules
- The compound has been used in the synthesis of palladacycles with potential applications as catalysts. This indicates its role in facilitating complex organic synthesis, particularly in forming compounds with significant industrial and pharmaceutical applications (Singh et al., 2017).
4. Application in Organic Syntheses Methods
- In the context of organic syntheses, derivatives of this compound have been utilized in enantioselective borane reduction of benzyl oximes. This underscores its potential in the development of novel synthetic methodologies with high stereoselectivity (Huang, Ortiz-Marciales & Hughes, 2010).
5. Construction of Coordination Polymers
- The structural features of compounds like (2-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride have been exploited in constructing helical silver(I) coordination polymers. These polymers, with their unique structural properties, could have potential applications in material science and molecular engineering (Zhang et al., 2013).
6. Corrosion Inhibition
- Similar compounds have been investigated for their efficiency in inhibiting corrosion in metals, a significant application in industrial maintenance and preservation (Ashassi-Sorkhabi, Shaabani & Seifzadeh, 2005).
7. Development of Chiral Imprinted Polymers
- Research on chiral imprinted polymers utilizing derivatives of this compound demonstrates its role in enantioselective recognition and drug release, which is crucial in pharmaceutical applications (Kupai et al., 2015).
8. Antimicrobial Applications
- Some derivatives have been synthesized and evaluated for their antimicrobial activity, suggesting the compound's potential utility in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
9. Potential in Cancer Research
- Research into Pd(II) and Pt(II) complexes containing related ligands indicates potential applications in cancer research, particularly as anticancer compounds (Ghani & Mansour, 2011).
10. Probing Electronic and Structural Properties
- The compound's derivatives have been utilized in studying the redox chemistry of iron(III) complexes, providing insights into electronic and structural properties relevant to various chemical processes (Viswanathan et al., 1996).
Propriétés
IUPAC Name |
N-[(2-prop-2-enoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c1-2-10-19-16-8-4-3-7-15(16)13-18-12-14-6-5-9-17-11-14;/h2-9,11,18H,1,10,12-13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWJLTUKXAHZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CNCC2=CN=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride](/img/structure/B3078495.png)
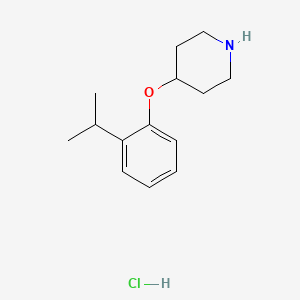


![tert-Butyl 3-(2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)propylcarbamate](/img/structure/B3078506.png)
![1-[4-Nitro-3-(1-pyrrolidinyl)phenyl]piperazine hydrochloride](/img/structure/B3078509.png)
![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol hydrochloride](/img/structure/B3078511.png)
![1-[(8S,9S)-6'-Methoxycinchonan-9-yl]-3-(2alpha-aminocyclohexane-1beta-yl)thiourea](/img/structure/B3078518.png)

